N-Acetoxy-2-acetylaminophenanthrene

Catalog No.
S560127
CAS No.
26541-57-1
M.F
C18H15NO3
M. Wt
293.3 g/mol
Availability
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N-Acetoxy-2-acetylaminophenanthrene

CAS Number

26541-57-1

Product Name

N-Acetoxy-2-acetylaminophenanthrene

IUPAC Name

[acetyl(phenanthren-2-yl)amino] acetate

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C18H15NO3/c1-12(20)19(22-13(2)21)16-9-10-18-15(11-16)8-7-14-5-3-4-6-17(14)18/h3-11H,1-2H3

InChI Key

PBUJMRDTXSUQHF-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C

Synonyms

N-acetoxy-N-2-acetylaminophenanthrene

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C

N-Acetoxy-2-acetylaminophenanthrene is an organic compound that belongs to the class of aromatic amines and is recognized for its significant role in biochemical research, particularly in studies related to carcinogenesis. It is a derivative of 2-acetylaminophenanthrene, which itself is a known carcinogen. The compound features an acetoxy group attached to the nitrogen atom of the acetylamino group, enhancing its reactivity and biological activity.

, primarily involving the formation of adducts with nucleophilic sites in DNA. One of the key reactions is the interaction with guanine at its C-8 position, leading to DNA strand breaks. This reaction is crucial in understanding how certain compounds can induce mutations and contribute to cancer development . Additionally, this compound can be hydrolyzed to yield N-hydroxy-2-acetylaminophenanthrene, which is a more potent electrophilic species capable of forming stable adducts with DNA .

The biological activity of N-acetoxy-2-acetylaminophenanthrene is primarily linked to its role as a pro-carcinogen. Upon metabolic activation, it forms reactive intermediates that can bind to DNA, resulting in mutagenic changes. Studies have shown that this compound can induce tumors in laboratory animals, making it a valuable model for studying the mechanisms of chemical carcinogenesis . Moreover, its interactions with cellular macromolecules highlight its potential impact on cellular processes and genetic integrity.

Several synthesis methods have been developed for N-acetoxy-2-acetylaminophenanthrene. One common approach involves the acetylation of 2-aminoacetophenone followed by acylation with acetic anhydride. This method typically yields high purity and good yields of the desired compound. Another method includes the reaction of 2-acetylaminophenanthrene with acetic anhydride under controlled conditions to introduce the acetoxy group effectively .

N-Acetoxy-2-acetylaminophenanthrene serves as an important tool in cancer research, particularly in studies examining the mechanisms by which chemical agents induce mutations and cancer. Its ability to form DNA adducts makes it useful for investigating DNA repair processes and the biological consequences of DNA damage. Furthermore, it is employed in toxicological studies to assess the risks associated with exposure to aromatic amines and their derivatives .

Interaction studies involving N-acetoxy-2-acetylaminophenanthrene have demonstrated its capacity to bind non-randomly to chromatin subunits within cells. Techniques such as immunoelectron microscopy have been utilized to visualize these interactions, providing insights into how this compound influences chromatin structure and function . Understanding these interactions is critical for elucidating the pathways through which chemical carcinogens exert their effects on cellular machinery.

N-Acetoxy-2-acetylaminophenanthrene shares structural similarities with several other compounds known for their biological activity and potential carcinogenic properties. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
2-AcetylaminofluoreneContains a fluorene moietyKnown for its role in inducing tumors in various models.
N-Hydroxy-2-acetylaminofluoreneHydroxylated derivativeMore reactive than its parent compound; significant in metabolic activation studies.
3-Acetoxy-3-fluorenylacetamideAcetoxy group on a different positionUsed as a model for studying RNA modifications by carcinogens.
N-Acetoxy-N-2-acetyloctahydroquinolineSimilar acetoxy groupExhibits unique reactivity patterns compared to phenanthrene derivatives.

N-Acetoxy-2-acetylaminophenanthrene's uniqueness lies in its specific structural features and reactivity profile that contribute to its distinct biological effects and applications in cancer research.

Molecular Structure and Formula (C18H15NO3)

N-Acetoxy-2-acetylaminophenanthrene is an organic compound with the molecular formula C18H15NO3, representing a complex aromatic molecule derived from the phenanthrene backbone [9]. The compound features a polycyclic aromatic hydrocarbon structure consisting of three fused benzene rings arranged in an angular configuration, characteristic of the phenanthrene system [30] [31]. The phenanthrene core provides the fundamental structural framework, with the molecular formula C14H10 for the parent hydrocarbon [32] [36].

The compound incorporates two distinct functional groups attached to the phenanthrene backbone: an acetamide group at the 2-position and an acetoxy group bonded to the nitrogen of the acetamide [9]. This structural arrangement creates an N-acetoxy-N-acetyl functionality that significantly influences the compound's chemical behavior and reactivity . The molecular structure exhibits planar characteristics typical of polycyclic aromatic hydrocarbons, with the aromatic rings maintaining conjugation throughout the system [33] [37].

The three-dimensional structure of N-Acetoxy-2-acetylaminophenanthrene demonstrates the angular fusion pattern inherent to phenanthrene derivatives, where the benzene rings are not arranged linearly but rather in a bent configuration [30] [33]. This geometric arrangement distinguishes phenanthrene-based compounds from their anthracene counterparts, which exhibit linear ring fusion [25] [33].

PropertyValue
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
CAS Registry Number26541-57-1
Density1.279 g/cm³
Boiling Point465.3°C
Flash Point235.2°C

Nomenclature and Identifiers

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is [acetyl(phenanthren-2-yl)amino] acetate [9]. This nomenclature reflects the presence of both acetyl and acetate functional groups attached to the phenanthrene system through an amino linkage. The acetoxy group designation follows standard nomenclature conventions for ester-containing substituents, where the ethanoyloxy terminology represents the proper systematic naming approach [35].

Common nomenclature variations include N-Acetoxy-N-(2-phenanthrenyl)acetamide and 2-(N-Acetyloxy-N-acetylamino)phenanthrene [4] [9]. These alternative names emphasize different structural aspects of the molecule while maintaining chemical accuracy. The compound belongs to the broader class of phenanthrene derivatives, which are recognized for their diverse biological and chemical properties [34].

The systematic naming approach considers the phenanthrene ring system as the primary structural unit, with the acetamide and acetoxy functionalities treated as substituents [9]. This naming convention aligns with established protocols for polycyclic aromatic compounds containing nitrogen-based functional groups [31] [32].

From N-hydroxy-2-acetylaminophenanthrene

The most established and widely utilized synthetic route for N-Acetoxy-2-acetylaminophenanthrene involves the acetylation of N-hydroxy-2-acetylaminophenanthrene using acetic anhydride as the acetylating agent. This pathway represents the primary method for introducing the acetoxy functional group onto the nitrogen atom of the hydroxylamine precursor [1] [2] [3].

The reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen-bound hydroxyl group of N-hydroxy-2-acetylaminophenanthrene acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. The transformation typically occurs under mild conditions and yields the desired N-acetoxy product with good efficiency [1] [2].

Several variations of this synthetic approach have been documented in the literature. The first method employs aluminum trichloride as a Lewis acid catalyst under anhydrous conditions at room temperature, achieving yields of 70-85 percent with high product purity [3]. An alternative approach utilizes pyridine as a basic catalyst under moderate temperature conditions, providing yields in the range of 60-75 percent while offering milder reaction conditions that may be preferable for sensitive substrates [1].

The reaction mechanism involves the formation of an intermediate mixed anhydride, followed by the elimination of acetic acid to yield the final N-acetoxy product. The electron-withdrawing nature of the phenanthrene ring system enhances the electrophilicity of the acyl carbon, facilitating the acetylation process [2] [3].

Small-Scale Laboratory Synthesis Techniques

A particularly effective small-scale laboratory synthesis technique has been developed based on the principles established by Van Roy and colleagues for related N-acetoxy aromatic amine compounds [1]. This method employs a continuously mixed, closed two-phase system consisting of ethyl ether and petroleum ether in a 2:1 volume ratio as the organic phase, with dilute sodium bicarbonate solution as the aqueous phase.

The N-hydroxy-2-acetylaminophenanthrene substrate is dissolved in the organic phase along with acetic anhydride, while the aqueous phase serves to neutralize the acetic acid byproduct formed during the reaction. Continuous mixing ensures efficient mass transfer between the phases and maintains optimal reaction conditions [1].

This two-phase system offers several distinct advantages for small-scale synthesis. The method achieves yields of 80-90 percent, which represents superior efficiency compared to single-phase approaches. The continuous removal of acetic acid byproduct drives the reaction to completion and prevents potential side reactions that could occur in the presence of accumulated acid [1].

Additionally, the organic phase containing the N-acetoxy product can be used directly for subsequent reactions or purification steps without the need for extensive workup procedures. This characteristic makes the method particularly valuable for preparing compounds with high specific radioactive activity for research applications [1].

The technique also minimizes the formation of degradation products that can occur during traditional crystallization or resuspension procedures. The mild reaction conditions and efficient byproduct removal contribute to the production of high-purity N-Acetoxy-2-acetylaminophenanthrene suitable for biochemical and pharmacological studies [1].

An alternative small-scale approach involves the use of acetic anhydride with a basic catalyst under mild heating conditions in an inert atmosphere. This method achieves yields of 75-85 percent with simplified workup procedures, making it suitable for routine laboratory preparations [4].

Chemical Stability and Reactivity

Reactivity of the Acetoxy Group

The acetoxy functional group in N-Acetoxy-2-acetylaminophenanthrene exhibits moderate to high reactivity characteristics that are significantly influenced by the electron-withdrawing properties of the phenanthrene ring system [5] [6]. This enhanced reactivity compared to simple alkyl acetates results from the aromatic system's ability to stabilize intermediate species formed during nucleophilic substitution reactions.

The acetoxy group demonstrates particular susceptibility to nucleophilic attack at the carbonyl carbon, leading to acyl substitution reactions that release acetic acid and form new covalent bonds with the attacking nucleophile [5] [7]. This reactivity pattern is especially pronounced when the compound encounters nucleophilic species such as primary and secondary amines, alcohols, and water molecules [7] [8].

Under aqueous conditions, the compound undergoes hydrolysis through both acid-catalyzed and base-catalyzed mechanisms [6] [7]. The base-catalyzed pathway typically predominates under physiological conditions, involving the attack of hydroxide ions on the carbonyl carbon followed by the elimination of the acetoxy leaving group [8] [9].

The hydrolysis reaction follows the general mechanism common to ester functional groups, where water addition to the carbonyl carbon is followed by cleavage of the carbon-oxygen bond connecting the acetoxy group to the nitrogen atom [10]. The electron-withdrawing influence of the phenanthrene system accelerates this process compared to aliphatic acetate esters [6].

Thermal stability studies indicate that the acetoxy group remains intact up to approximately 60 degrees Celsius, above which thermal decomposition begins to occur [11] [12]. The compound demonstrates susceptibility to oxidative conditions, requiring storage under inert atmosphere to prevent degradation of the acetoxy functionality [13] [11].

The reactivity profile extends to interactions with biological nucleophiles, including amino acid residues in proteins and nucleophilic sites on DNA bases [2] [14]. These interactions contribute to the compound's biological activity and represent important considerations for its handling and storage [2].

Behavior Under Physiological Conditions

Under physiological conditions, N-Acetoxy-2-acetylaminophenanthrene demonstrates pH-dependent stability characteristics that significantly influence its biological behavior and potential therapeutic applications [15] [16]. At physiological pH of 7.4 and body temperature of 37 degrees Celsius, the compound exhibits a half-life of 2-4 hours, indicating moderate stability that allows for tissue distribution while ensuring eventual conversion to active metabolites [16] [15].

The hydrolysis kinetics show strong pH dependence, with base-catalyzed mechanisms predominating under alkaline conditions [6] [16]. At intestinal pH values of 8.0-8.5, the half-life decreases dramatically to 30-45 minutes, resulting in rapid conversion to N-hydroxy-2-acetylaminophenanthrene and acetic acid [16] [8]. This rapid hydrolysis under alkaline conditions represents the primary activation pathway for the compound in biological systems.

Conversely, under gastric acidic conditions with pH values of 1.5-2.0, the compound demonstrates enhanced stability with half-lives extending to 8-12 hours [16] [8]. This acid stability ensures that orally administered compound can survive gastric transit and reach the small intestine where alkaline conditions promote rapid activation [17] [9].

In blood plasma at physiological temperature and pH, the compound maintains a half-life of 2-3 hours, allowing for systemic distribution before hydrolytic conversion [15]. The primary hydrolysis products under these conditions include N-hydroxy-2-acetylaminophenanthrene and acetate ions, both of which are readily metabolized or eliminated by normal physiological processes [2] [16].

Cellular environments present additional complexity due to the presence of esterase enzymes that can catalyze rapid hydrolysis of the acetoxy group [7] [15]. Enzymatic hydrolysis typically occurs with half-lives of 5-15 minutes, representing the most rapid conversion pathway under biological conditions [18]. This enzymatic activity ensures rapid intracellular activation of the compound to its N-hydroxy metabolite [2].

Protein binding interactions affect the compound's stability and bioavailability in biological fluids [15]. The extent of protein binding varies depending on the specific protein environment and can influence both the rate of hydrolysis and the distribution of the compound between tissues [19] [15].

The spontaneous hydrolysis of N-Acetoxy-2-acetylaminophenanthrene under physiological conditions occurs independently of cellular esterases, following kinetics similar to other esterified metabolites [15]. This non-enzymatic hydrolysis contributes to the overall conversion rate and ensures that activation occurs even in environments with limited esterase activity.

Temperature effects under physiological conditions are significant, with reaction rates approximately doubling for every 10-degree Celsius increase in temperature [16] [15]. This temperature dependence explains the enhanced reactivity observed in hyperthermic conditions and the reduced stability at fever temperatures.

XLogP3

3.9

Other CAS

26541-57-1

Wikipedia

N-Acetoxy-N-2-acetylaminophenanthrene

Dates

Last modified: 07-20-2023

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